

# Toxicological Profile of Dibutyl Sulphoxide: A Technical Overview

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## Compound of Interest

Compound Name: *Dibutyl sulphoxide*

Cat. No.: *B1346571*

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Disclaimer: The following guide summarizes the currently available toxicological information for **Dibutyl sulphoxide**. It is critical to note that publicly accessible, in-depth toxicological data for this specific compound is exceedingly scarce. Much of the available literature focuses on the similarly named but structurally distinct compound, Dibutyl Phthalate (DBP). Therefore, this document highlights the significant data gaps in the toxicological profile of **Dibutyl sulphoxide**.

## Executive Summary

**Dibutyl sulphoxide** is a chemical compound for which a comprehensive toxicological profile is not well-established in publicly available scientific literature. The majority of accessible information is limited to acute toxicity data derived from a single animal study. There is a notable absence of data regarding its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and specific metabolic pathways. This lack of information presents a significant challenge in assessing its potential risk to human health and the environment. Professionals in research and drug development should exercise caution and consider the necessity of commissioning specific toxicological studies to fill these critical data gaps before any significant use or exposure.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Dibutyl sulphoxide	[1]
Synonyms	Di-n-butyl sulfoxide, Butyl sulfoxide	[1]
CAS Number	2168-93-6	[2]
Molecular Formula	C8H18OS	[1]
Molecular Weight	162.30 g/mol	[1]
Physical State	Solid	[3]
Melting Point	31 - 34 °C	[3]
Boiling Point	249 - 251 °C	[3]
Flash Point	121 °C	[3]
Solubility	No data available	[2]

## Toxicological Data

The available quantitative toxicological data for **Dibutyl sulphoxide** is limited to acute toxicity.

### Acute Toxicity

A single study reported the median lethal dose (LD50) following intraperitoneal administration in rats.

Route of Administration	Species	LD50	Observed Effects
Intraperitoneal	Rat	378 mg/kg	Dyspnea (difficulty breathing)[1][2]

No data is available for acute oral, dermal, or inhalation toxicity.

### Genotoxicity

There are no available studies on the genotoxic potential of **Dibutyl sulphoxide**. Standard assays to evaluate gene mutations, chromosomal damage, or DNA repair inhibition have not been reported for this compound.

## Carcinogenicity

No carcinogenicity bioassays in animals have been conducted for **Dibutyl sulphoxide**<sup>[2]</sup>. The International Agency for Research on Cancer (IARC) has not classified **Dibutyl sulphoxide**.

## Reproductive and Developmental Toxicity

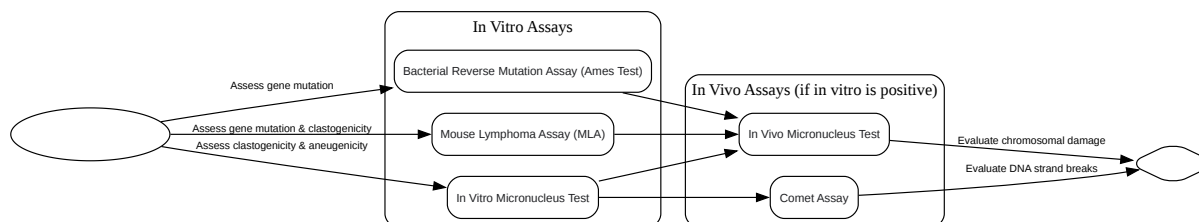
There is no available information on the potential reproductive or developmental toxicity of **Dibutyl sulphoxide**.

## Metabolism and Pharmacokinetics

The metabolic pathways and pharmacokinetic profile of **Dibutyl sulphoxide** have not been characterized. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not available in the public domain.

## Experimental Protocols

Due to the lack of published in-depth toxicological studies, detailed experimental protocols for the assessment of **Dibutyl sulphoxide**'s toxicity are not available. For future research, standardized protocols for various toxicological endpoints should be followed. A general workflow for assessing the genotoxicity of a chemical is provided below as a reference.



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A generalized workflow for genotoxicity testing of a chemical substance.

## Signaling Pathways

There is no information available in the scientific literature regarding the effects of **Dibutyl sulphoxide** on any cellular signaling pathways.

## Data Gaps and Future Directions

The toxicological profile of **Dibutyl sulphoxide** is largely incomplete. To enable a proper risk assessment, the following studies are essential:

- Acute Toxicity: Oral, dermal, and inhalation LD50 studies.
- Genotoxicity: A battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay) and, if positive, in vivo follow-up studies.
- Chronic Toxicity: Repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Carcinogenicity: Long-term animal bioassays.
- Reproductive and Developmental Toxicity: Studies to assess effects on fertility, reproduction, and embryonic/fetal development.

- Metabolism and Pharmacokinetics: Studies to understand the ADME properties of the compound.

## Conclusion

Based on the currently available data, a comprehensive assessment of the toxicological risks associated with **Dibutyl sulfoxide** exposure is not possible. The single available acute toxicity value suggests a moderate level of toxicity via the intraperitoneal route. However, the absence of data for other routes of exposure and other toxicological endpoints means that its potential hazards remain largely unknown. Researchers and drug development professionals should treat **Dibutyl sulfoxide** as a compound with an unknown toxicological profile and handle it with appropriate safety precautions. Further research is critically needed to adequately characterize its toxicological properties.

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## References

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